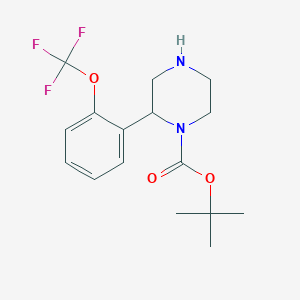![molecular formula C8H14ClF2N B15313254 5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15313254.png)
5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the fluorination of a bicyclic precursor followed by amination and methylation steps. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, 5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its fluorinated structure may enhance its binding affinity and selectivity towards specific proteins or enzymes .
Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways to identify potential therapeutic applications .
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- 5,5-difluorobicyclo[2.2.1]heptan-2-amine hydrochloride
- 5-methoxy-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- 5,5-difluorobicyclo[2.2.1]heptan-2-one
Uniqueness: 5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methyl group. This combination of features may result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C8H14ClF2N |
|---|---|
Molecular Weight |
197.65 g/mol |
IUPAC Name |
5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c1-11-7-3-6-2-5(7)4-8(6,9)10;/h5-7,11H,2-4H2,1H3;1H |
InChI Key |
WEARQKJDHXCDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2CC1CC2(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
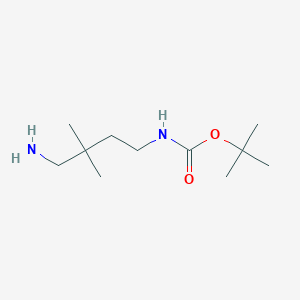
![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
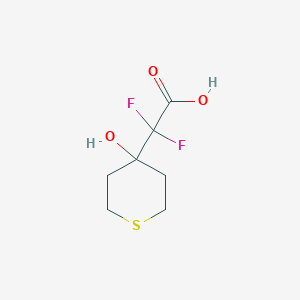

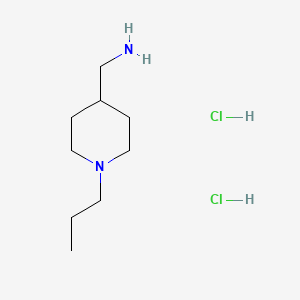
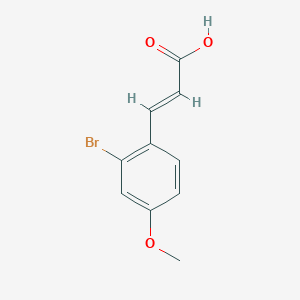
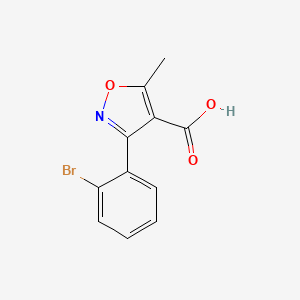

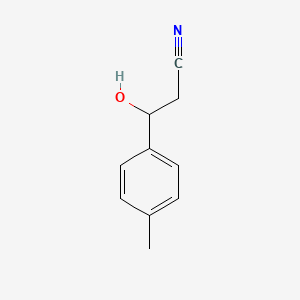
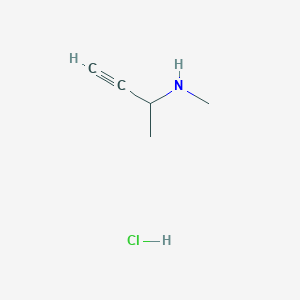
![3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15313256.png)
